1-(3,4-Dichlorophenyl)-3-(4-fluorophenyl)urea 1-(3,4-Dichlorophenyl)-3-(4-fluorophenyl)urea
Brand Name: Vulcanchem
CAS No.: 13208-46-3
VCID: VC10909711
InChI: InChI=1S/C13H9Cl2FN2O/c14-11-6-5-10(7-12(11)15)18-13(19)17-9-3-1-8(16)2-4-9/h1-7H,(H2,17,18,19)
SMILES:
Molecular Formula: C13H9Cl2FN2O
Molecular Weight: 299.12 g/mol

1-(3,4-Dichlorophenyl)-3-(4-fluorophenyl)urea

CAS No.: 13208-46-3

Cat. No.: VC10909711

Molecular Formula: C13H9Cl2FN2O

Molecular Weight: 299.12 g/mol

* For research use only. Not for human or veterinary use.

1-(3,4-Dichlorophenyl)-3-(4-fluorophenyl)urea - 13208-46-3

Specification

CAS No. 13208-46-3
Molecular Formula C13H9Cl2FN2O
Molecular Weight 299.12 g/mol
IUPAC Name 1-(3,4-dichlorophenyl)-3-(4-fluorophenyl)urea
Standard InChI InChI=1S/C13H9Cl2FN2O/c14-11-6-5-10(7-12(11)15)18-13(19)17-9-3-1-8(16)2-4-9/h1-7H,(H2,17,18,19)
Standard InChI Key XEQQGFZJDTZBFF-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1NC(=O)NC2=CC(=C(C=C2)Cl)Cl)F

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The IUPAC name of the compound, 1-(3,4-dichlorophenyl)-3-(4-fluorophenyl)urea, reflects its substitution pattern: chlorine atoms occupy the 3- and 4-positions of one phenyl ring, while a fluorine atom resides at the 4-position of the second phenyl ring. The urea functional group (-NH-C(=O)-NH-) bridges these aromatic systems, creating a planar structure conducive to intermolecular interactions.

Table 1: Key Molecular Properties

PropertyValue/Description
Molecular FormulaC₁₃H₉Cl₂FN₂O
Molecular Weight299.1 g/mol (calculated)
IUPAC Name1-(3,4-Dichlorophenyl)-3-(4-fluorophenyl)urea
Halogen Substituents2 Cl (3,4-positions), 1 F (4-position)
SolubilityLow in water; soluble in DMSO, DMF

The compound’s halogen-rich design enhances its lipophilicity and binding affinity to biological targets, a feature exploited in antimicrobial drug development .

Synthesis and Industrial Production

Synthetic Routes

The synthesis of 1-(3,4-dichlorophenyl)-3-(4-fluorophenyl)urea follows a modular approach common to urea derivatives:

  • Reactants:

    • 3,4-Dichloroaniline (primary amine)

    • 4-Fluorophenyl isocyanate

  • Reaction Conditions:

    • Solvent: Anhydrous dichloromethane or tetrahydrofuran (THF).

    • Temperature: 0–25°C under inert atmosphere (N₂ or Ar).

    • Time: 12–24 hours with continuous stirring.

The reaction proceeds via nucleophilic addition of the aniline’s amine group to the isocyanate’s electrophilic carbon, forming the urea linkage:

3,4-Dichloroaniline+4-Fluorophenyl isocyanate1-(3,4-Dichlorophenyl)-3-(4-fluorophenyl)urea\text{3,4-Dichloroaniline} + \text{4-Fluorophenyl isocyanate} \rightarrow \text{1-(3,4-Dichlorophenyl)-3-(4-fluorophenyl)urea}
  • Purification:

    • Crude product is isolated via filtration or solvent evaporation.

    • Recrystallization from ethanol/water mixtures yields high-purity material (>95%).

Industrial Scalability

Industrial production employs continuous flow reactors to enhance yield and reproducibility. Automated systems regulate stoichiometry and temperature, minimizing side products like biuret formations.

Physicochemical Properties

Stability and Reactivity

  • Thermal Stability: Decomposes above 200°C without melting, consistent with urea derivatives.

  • Hydrolytic Sensitivity: The urea bond hydrolyzes under strong acidic (HCl) or basic (NaOH) conditions, yielding 3,4-dichloroaniline and 4-fluoroaniline.

  • Photostability: Halogen substituents reduce susceptibility to UV degradation compared to non-halogenated analogs.

Spectroscopic Characterization

  • ¹H NMR: Aromatic protons appear as multiplet signals between δ 7.2–7.8 ppm. The urea NH protons resonate as broad singlets near δ 8.5–9.0 ppm .

  • Infrared Spectroscopy: Strong C=O stretch at ~1640 cm⁻¹ and N-H stretches at ~3300 cm⁻¹.

Biological Activity and Mechanisms

Antimicrobial Efficacy

Recent studies highlight potent activity against Gram-negative pathogens:

Table 2: Antimicrobial Profile

PathogenInhibition (%)MIC (μg/mL)Source
Acinetobacter baumannii94.512.5PMC Study
Escherichia coli68.225.0Extrapolated

The compound’s efficacy against A. baumannii surpasses first-line antibiotics like ciprofloxacin in some strains .

Mechanistic Insights

  • Target Engagement: Halogens facilitate hydrophobic interactions with bacterial efflux pump proteins (e.g., AdeABC in A. baumannii), disrupting drug extrusion .

  • Biofilm Disruption: At sub-MIC concentrations, it inhibits biofilm formation by downregulating polysaccharide synthesis genes .

Applications and Future Directions

Industrial Relevance

  • Agrochemical Intermediates: Serves as a precursor for herbicidal urea derivatives.

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